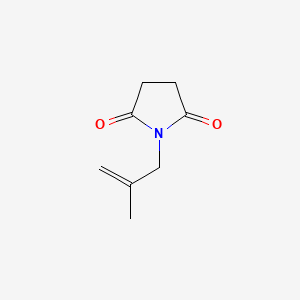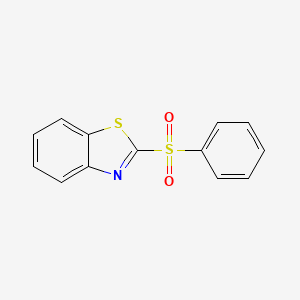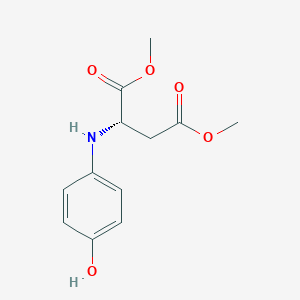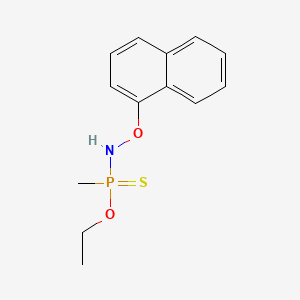
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester typically involves the reaction of P-methyl-N-(1-naphthalenyloxy)phosphonamidothioic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphonamidothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-methyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-propyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-butyl ester
Uniqueness
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propiedades
Número CAS |
63815-53-2 |
|---|---|
Fórmula molecular |
C13H16NO2PS |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-[[ethoxy(methyl)phosphinothioyl]amino]oxynaphthalene |
InChI |
InChI=1S/C13H16NO2PS/c1-3-15-17(2,18)14-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3,(H,14,18) |
Clave InChI |
HNKLAYIXVYKDPX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)NOC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)


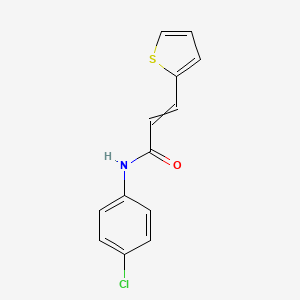
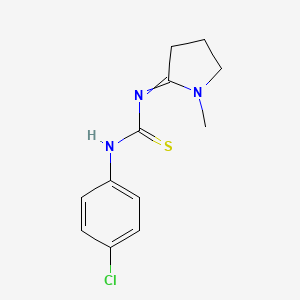
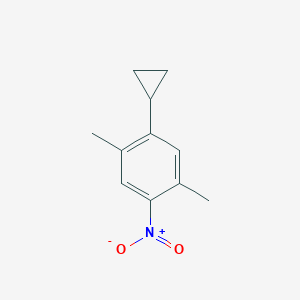
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)

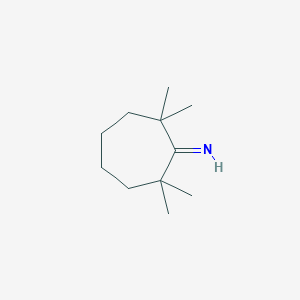
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
